molecular formula C62H77F2N9O12S4 B2680213 PROTAC BRD4 degrader for PAC-1 CAS No. 2417370-39-7

PROTAC BRD4 degrader for PAC-1

Número de catálogo: B2680213
Número CAS: 2417370-39-7
Peso molecular: 1306.59
Clave InChI: SCOQCGGMHFUNNF-FDTYQFAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PROTAC BRD4 degrader for PAC-1 is a chimeric compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is a part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins. The compound is particularly significant in the study of biomolecular condensates and has shown potential in various scientific research applications .

Métodos De Preparación

The synthesis of PROTAC BRD4 degrader for PAC-1 involves the conjugation of a BRD4 degrader, such as GNE-987, with a disulfide-containing linker. The synthetic route typically includes the following steps:

For industrial production, the process may involve scaling up the synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and reagents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .

Análisis De Reacciones Químicas

PROTAC BRD4 degrader for PAC-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Key Features:

  • Target Specificity : The design leverages specific interactions with BRD4, minimizing off-target effects.
  • Efficacy : Demonstrated potent degradation activity in vitro, with effective dose-response relationships established in cell lines such as MDA-MB-231 .
  • Modular Design : The modular nature allows for optimization of linker and warhead components to enhance degradation potency and selectivity .

In Vitro Validation

A study conducted on human breast cancer cell lines demonstrated that various BRD4-degrading PROTACs exhibited dose-dependent degradation of BRD4. The most effective compounds were identified based on their degradation efficiency, with DC50 values ranging from 60 nM to 239 nM .

CompoundDC50 (nM)Dmax (%)
2797.188
28134.079
3460.094

This data highlights the potential for these compounds to be utilized in therapeutic settings where BRD4 plays a critical role in tumor progression.

Degrader-Antibody Conjugate

Another innovative application involved conjugating the BRD4 degrader with a receptor tyrosine kinase-like orphan receptor 1 (ROR1) antibody. This approach significantly enhanced pharmacokinetics and antitumor efficacy in xenograft mouse models, demonstrating improved targeting and internalization capabilities .

Implications for Cancer Therapy

The ability to selectively degrade BRD4 offers substantial implications for cancer therapy:

  • Tumor Microenvironment Modulation : The degradation of BRD4 can lead to changes in cytokine profiles within tumors, enhancing immune responses against cancer cells .
  • Combination Therapies : The BRD4 degrader can be effectively combined with immune checkpoint inhibitors to further augment therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of PROTAC BRD4 degrader for PAC-1 involves the following steps:

This process effectively reduces the levels of BRD4 in the cell, thereby modulating its activity and downstream effects.

Comparación Con Compuestos Similares

PROTAC BRD4 degrader for PAC-1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific design for PAC-1, which enhances its selectivity and effectiveness in targeting BRD4 .

Actividad Biológica

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising approach in targeted protein degradation, offering advantages over traditional small-molecule inhibitors. The compound "PROTAC BRD4 degrader for PAC-1" is a specific PROTAC designed to target the BRD4 protein, which is implicated in various cancers and other diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The this compound operates through a bifunctional mechanism, where one ligand binds to the target protein (BRD4) and the other binds to an E3 ubiquitin ligase, facilitating ubiquitination and subsequent degradation of BRD4 via the proteasome pathway. This mechanism is critical for its therapeutic potential, particularly in overcoming resistance seen with conventional inhibitors.

Key Components

  • Target Protein : BRD4
  • E3 Ligase : VHL (Von Hippel-Lindau tumor suppressor)
  • Linker : Disulfide-containing linker that connects the two ligands.

Biological Activity and Efficacy

Recent studies have demonstrated that the this compound exhibits significant biological activity against various cancer cell lines. The compound's efficacy was evaluated through multiple assays measuring its impact on cell viability and proliferation.

Case Studies

  • In vitro Studies : In experiments using acute myeloid leukemia (AML) cell lines such as MV4-11 and HL-60, treatment with the PROTAC led to a marked reduction in BRD4 levels and inhibited cell proliferation significantly.
  • In vivo Studies : Mouse models treated with the PROTAC showed reduced tumor growth rates compared to controls, indicating its potential as an effective therapeutic agent.

Quantitative Analysis

The degradation potency of the PROTAC was quantified using various metrics such as DC50 (the concentration required for 50% degradation) and Dmax (maximum degradation depth).

CompoundDC50 (nM)Dmax (%)Cell Line
PROTAC PAC-120 - 50~100MV4-11
MZ130 pM~100HL-60
dBET6500 nM~40K562

Proteasomal Dependency

The degradation induced by the PROTAC was shown to be dependent on the proteasome, as inhibition of proteasomal activity using MG132 rescued BRD4 levels. This confirms that the compound effectively utilizes the ubiquitin-proteasome system for targeted degradation.

Safety and Off-target Effects

While evaluating safety profiles, it was found that at higher concentrations, off-target effects could occur, leading to unspecific degradation of other proteins. Careful optimization of dosing is essential to minimize these effects while maximizing therapeutic benefits.

Propiedades

IUPAC Name

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQCGGMHFUNNF-FDTYQFAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H77F2N9O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.